

Comparing the neurotoxic potency of (-)-Coniine with other hemlock alkaloids

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Compound of Interest

Compound Name: (-)-Coniine

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A Comparative Analysis of the Neurotoxic Potency of Hemlock Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic potency of **(-)-Coniine** and other major alkaloids found in hemlock (*Conium maculatum*). The information presented herein is supported by experimental data to facilitate objective evaluation and further research.

Introduction to Hemlock Alkaloids

Poison hemlock (*Conium maculatum*) contains a group of structurally related piperidine alkaloids responsible for its infamous toxicity. The most well-known of these is **(-)-coniine**, the first alkaloid to be chemically synthesized.^{[1][2]} Other significant alkaloids present in the plant include γ -coniceine, conhydrine, pseudoconhydrine, and N-methylconiine. These compounds share a common mechanism of action, targeting nicotinic acetylcholine receptors (nAChRs), but exhibit varying degrees of neurotoxic potency.^{[2][3]} Understanding these differences is crucial for toxicological studies and for exploring any potential therapeutic applications of these compounds.

Comparative Neurotoxic Potency

The neurotoxicity of hemlock alkaloids is primarily attributed to their interaction with nAChRs, acting as antagonists.^[2] This interaction disrupts neuromuscular transmission, leading to

paralysis and, in fatal cases, respiratory failure.^[3] The potency of these alkaloids has been quantified using both *in vivo* and *in vitro* experimental models.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of major hemlock alkaloids, primarily from studies in mice.

Alkaloid	Chemical Formula	Molar Mass (g/mol)	LD50 (mg/kg, mouse, i.p.)	Relative Potency Rank
γ -Coniceine	$C_8H_{15}N$	125.22	4.4 ^[4]	1 (Most Potent)
(-)-Coniine	$C_8H_{17}N$	127.23	7.0 ^[5]	2
(\pm)-Coniine	$C_8H_{17}N$	127.23	7.7 ^[5]	3
(+)-Coniine	$C_8H_{17}N$	127.23	12.1 ^[5]	4
(-)-N-Methylconiine	$C_9H_{19}N$	141.26	16.1 ^[4]	5
(\pm)-N-Methylconiine	$C_9H_{19}N$	141.26	17.8 ^[4]	6
(+)-N-Methylconiine	$C_9H_{19}N$	141.26	19.2 ^[4]	7
Conhydrine	$C_8H_{17}NO$	143.23	Data not available	Not Ranked
Pseudoconhydrine	$C_8H_{17}NO$	143.23	Data not available	Not Ranked

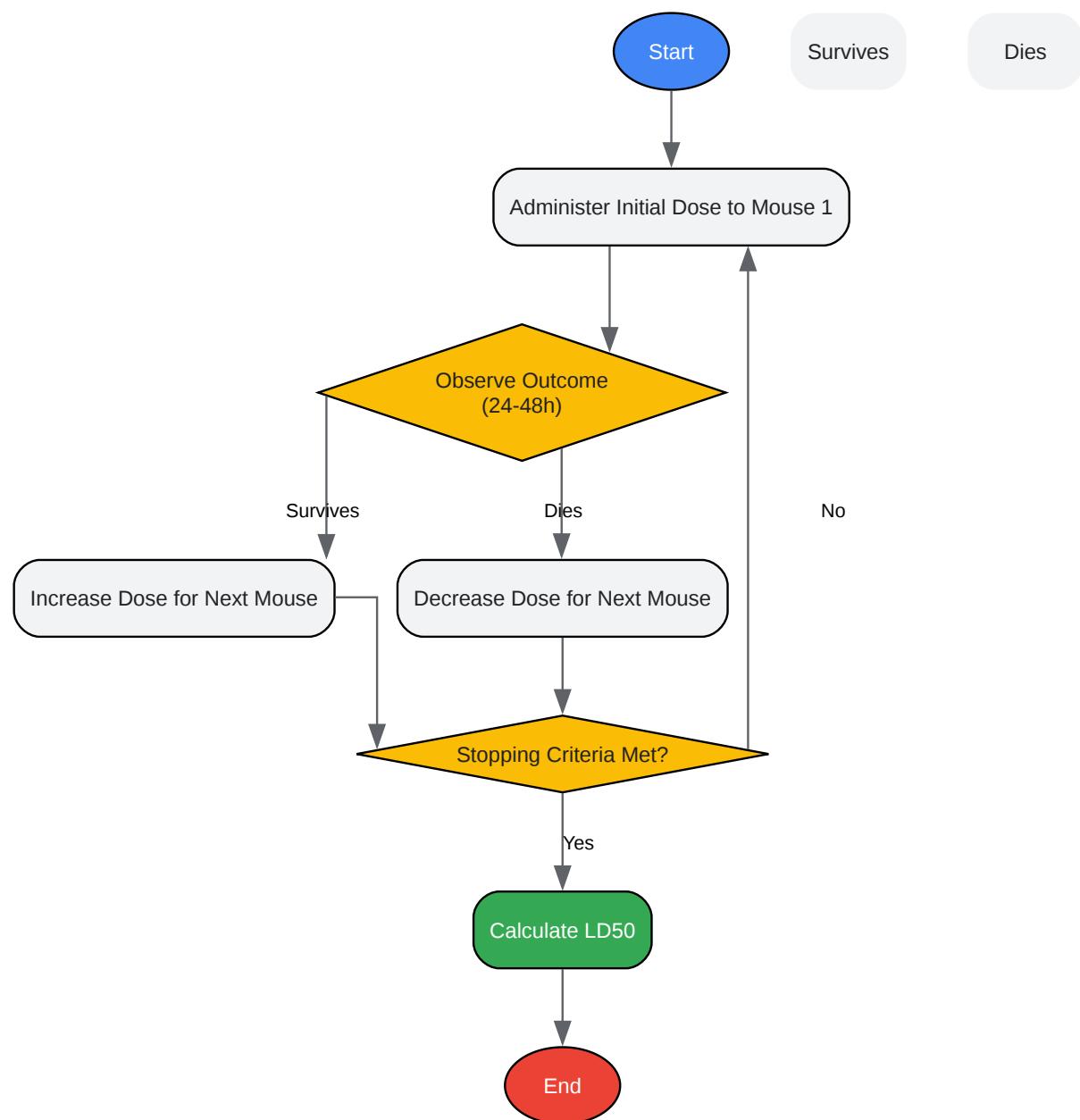
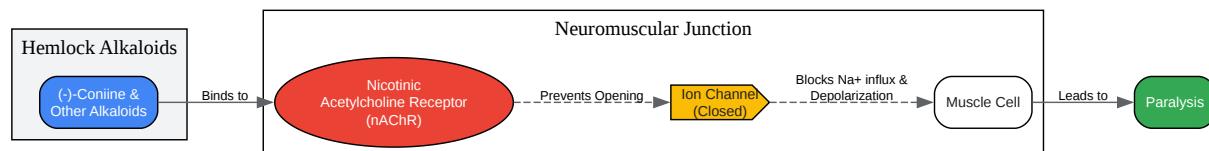
LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population. i.p. denotes intraperitoneal administration.

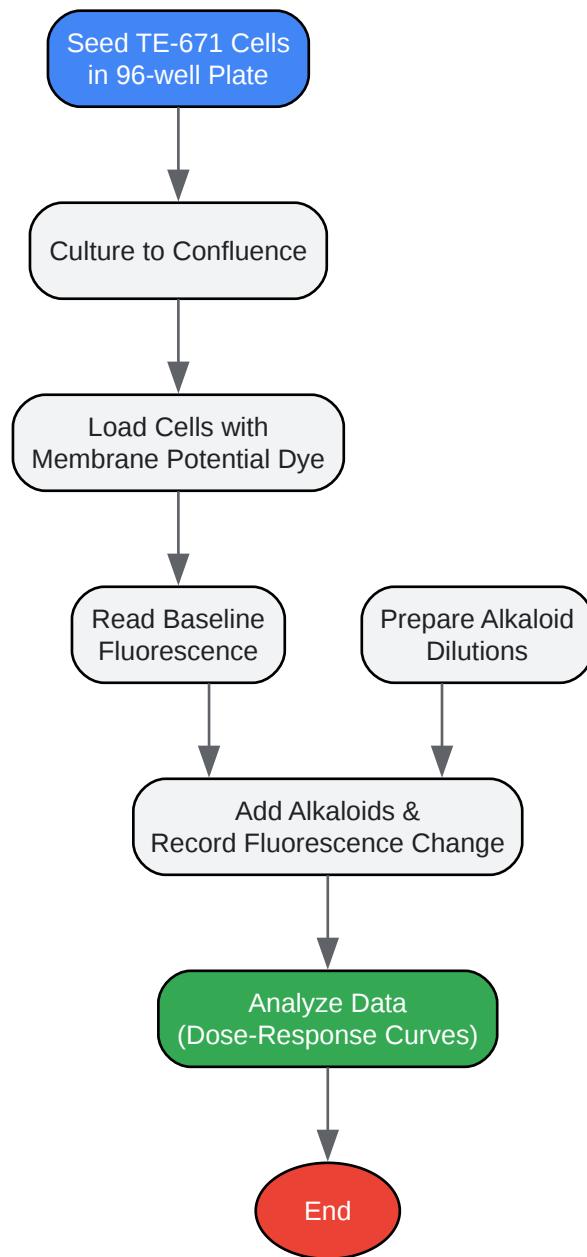
Based on the available LD50 data, γ -coniceine is the most potent neurotoxin among the tested hemlock alkaloids, being significantly more toxic than **(-)-coniine**. The stereochemistry of coniine and N-methylconiine also plays a crucial role in their toxicity, with the (-)-enantiomers being more potent than the (+)-enantiomers.^{[4][5]} While specific LD50 values for conhydrine

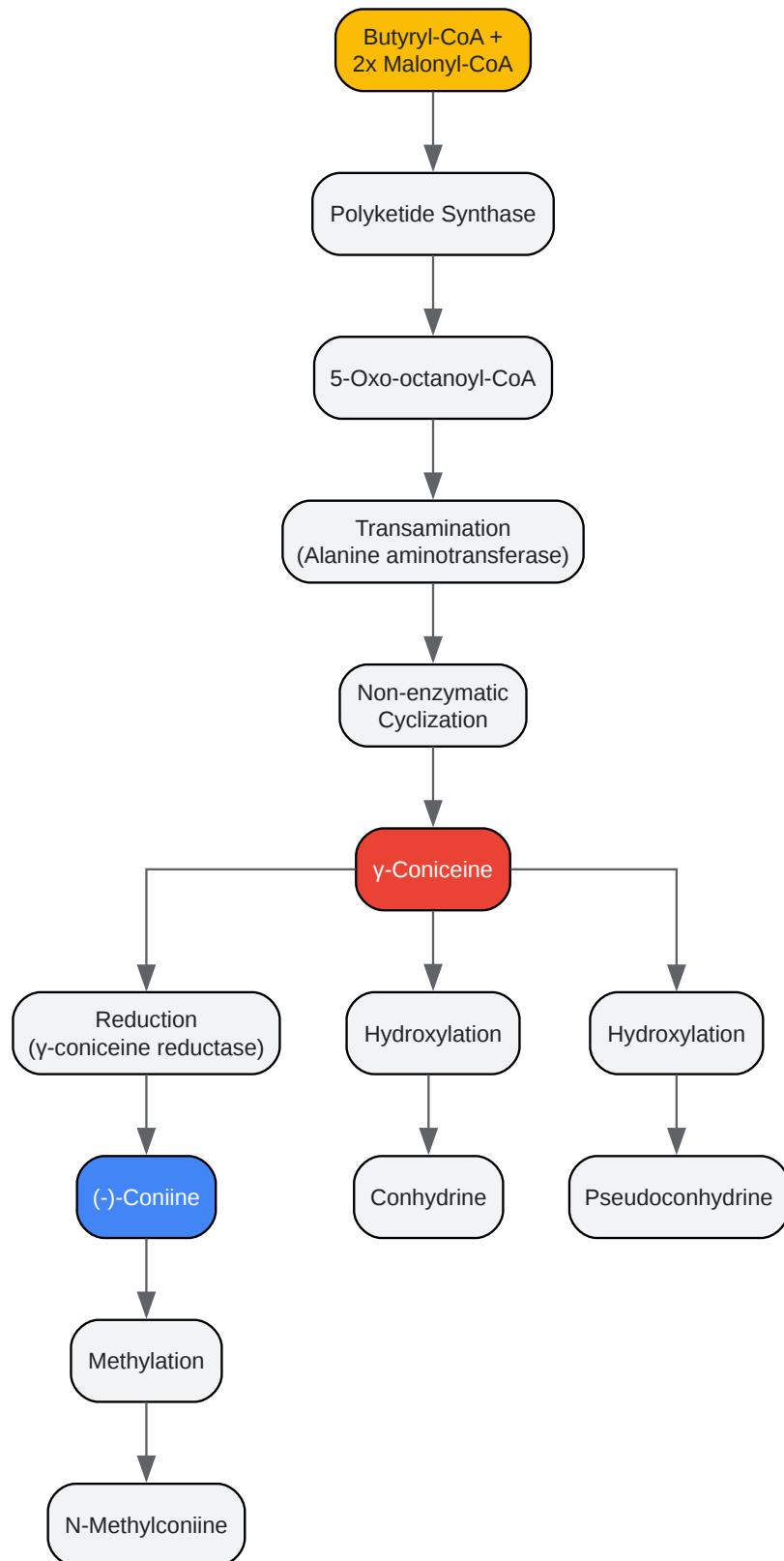
and pseudoconhydrine are not readily available in the reviewed literature, they are recognized as toxic constituents of poison hemlock that contribute to its overall poisonous nature.[1][6]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary molecular target of hemlock alkaloids is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[2]





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